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molecular formula C7H6BrFO2 B8462490 5-Bromo-3-fluoro-2-(hydroxymethyl)phenol

5-Bromo-3-fluoro-2-(hydroxymethyl)phenol

Cat. No. B8462490
M. Wt: 221.02 g/mol
InChI Key: JCWYYUNTHVZSPF-UHFFFAOYSA-N
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Patent
US08492372B2

Procedure details

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (0.34 g, 1.4 mmol) was dissolved in dry THF (20 ml) under a blanket of nitrogen. The solution was cooled down to 0° C. and borane tetrahydrofuran complex (5.0 ml, 5.0 mmol) was slowly added. The mixture was stirred at 0° C. for 30 min and at ambient temperature for 15 min. Then it was cooled once more to 0° C. and carefully quenched with water, acidified with aqueous HCl (5%) and finally extracted several times with EtOAc. The combined organic phases were dried (Na2SO4), filtered and evaporated to dryness (0.33/g) to afford the title compound. No further purification was done on this intermediate. ESIMS: m/z 223 (M+H)+, 221 (M+H)+.
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]([OH:12])[C:5]([C:6](OC)=[O:7])=[C:4]([F:13])[CH:3]=1>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([F:13])[C:5]([CH2:6][OH:7])=[C:10]([OH:12])[CH:11]=1

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C(=C1)O)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min and at ambient temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
borane tetrahydrofuran complex (5.0 ml, 5.0 mmol) was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled once more to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (0.33/g)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)O)CO)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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